![molecular formula C19H15F4N3OS B2607885 N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide CAS No. 303997-97-9](/img/structure/B2607885.png)
N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide” is a pyrazole carboxamide derivative . Pyrazole carboxamides represent an important class of fungicides in agrochemicals . They are known to undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .
Synthesis Analysis
The synthesis of such compounds typically starts from ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate . The solution is concentrated in vacuo, the pH is adjusted to 5 with hydrochloric acid, the reaction mixture is filtered, and the filtrate is washed with water .Molecular Structure Analysis
The structures of these compounds are characterized by 1H NMR, 13C NMR, and HRMS . The molecular docking results indicated that these compounds exhibit high affinity with SDH protein by H-bond and π – π stacking interactions .Chemical Reactions Analysis
These compounds undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . They also participate in the synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by Fourier transform infrared spectroscopy, 1H nuclear magnetic resonance (NMR), 13C NMR, 19F NMR, and mass spectrography .Aplicaciones Científicas De Investigación
Antifungal Applications
This compound has been synthesized and tested for its antifungal properties. It exhibits moderate antifungal activities and is particularly effective against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. Some derivatives have shown more than 50% inhibition activities against G. zeae at certain concentrations, which is better than some commercial fungicides .
Nematocidal Potential
Research indicates that derivatives of this compound have been evaluated for nematocidal activity. While they show weak fungicidal activity, some derivatives exhibit significant nematocidal activity against Meloidogyne incognita, a species of plant-parasitic roundworms .
Synthesis of Pyrazolecarboxamide Derivatives
The compound is used as a precursor in the synthesis of various pyrazolecarboxamide derivatives. These derivatives are important due to their potential use in agrochemicals as fungicides .
Chemical Synthesis Research
In the field of chemical synthesis, this compound is involved in the development of novel methodologies for creating complex organic structures. It serves as a building block for the synthesis of disubstituted pyrimidines and other heterocyclic compounds .
Agrochemical Development
The compound’s derivatives are being explored for their use in the design of modern agrochemicals. The presence of fluorine atoms is particularly of interest due to their unique role in enhancing the activity and selectivity of agrochemicals .
Mecanismo De Acción
Target of Action
incognita , suggesting that N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide may target similar biological systems.
Mode of Action
It’s known that pyrazole derivatives can bind with high affinity to multiple receptors , which could potentially lead to a variety of biochemical changes.
Biochemical Pathways
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3OS/c1-11-16(17(27)24-14-8-6-13(20)7-9-14)18(26(2)25-11)28-15-5-3-4-12(10-15)19(21,22)23/h3-10H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVHRPLIWGEPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)F)SC3=CC=CC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

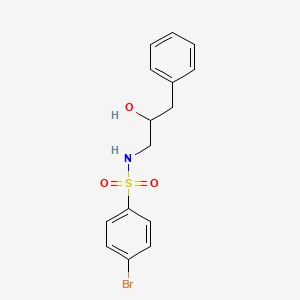
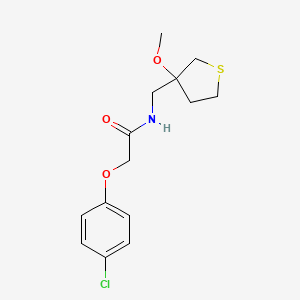
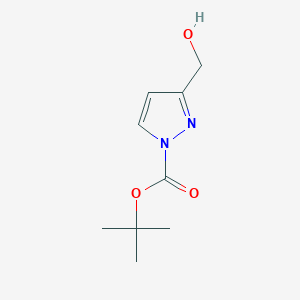
![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2607807.png)
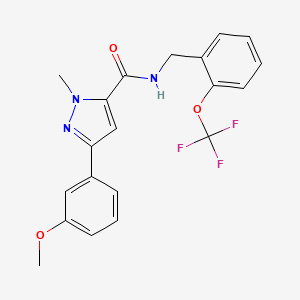
![2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2607810.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2607812.png)

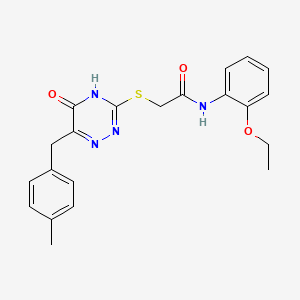
![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B2607817.png)

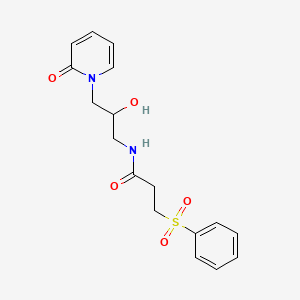
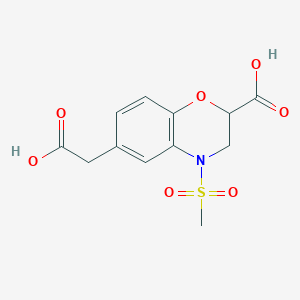
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2607824.png)